The synthesis of Actaplanin G involves several steps, primarily through fermentation processes. The producing strain, Actinoplanes missouriensis, is cultivated in a nutrient-rich medium under controlled conditions. During fermentation, the antibiotic is secreted into the broth, where it exists as a complex of various factors. The purification process typically involves extraction with organic solvents followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Actaplanin G from other components .
Technical details regarding its synthesis highlight that the compound can be obtained in significant yields through optimized fermentation conditions, including temperature, pH, and nutrient composition. The structural elucidation of Actaplanin G has been achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its glycopeptide structure .
The molecular structure of Actaplanin G consists of a heptapeptide core that is heavily glycosylated. This structure includes several non-proteinogenic amino acids that contribute to its unique properties and biological activity. The specific arrangement of these amino acids allows for effective binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.
Data from NMR and mass spectrometry provide insights into the molecular weight and structural configuration of Actaplanin G. The antibiotic's molecular formula is C₃₁H₄₃N₇O₁₃S, with a molecular weight of approximately 635.8 g/mol .
Actaplanin G undergoes various chemical reactions typical for glycopeptide antibiotics. Its primary mode of action involves binding to lipid II, a crucial precursor in bacterial cell wall biosynthesis. This binding inhibits transpeptidation and transglycosylation reactions essential for peptidoglycan formation.
In laboratory settings, Actaplanin G has been shown to react with different bacterial strains, resulting in varying degrees of antibacterial activity measured by minimum inhibitory concentration (MIC) assays. These reactions are critical for understanding its efficacy against resistant strains of bacteria .
The mechanism of action for Actaplanin G primarily involves its interaction with the bacterial cell wall synthesis pathway. By binding to the D-alanyl-D-alanine terminus on lipid II, Actaplanin G prevents the incorporation of this essential building block into the growing peptidoglycan layer.
This interference halts the cross-linking process necessary for maintaining cell wall integrity, leading to osmotic instability and eventual cell lysis. The compound's ability to form stable complexes with lipid II is central to its antibacterial effectiveness .
Actaplanin G exhibits several notable physical and chemical properties:
These properties influence its formulation and application in various therapeutic contexts .
Actaplanin G has significant applications within scientific research and medicine:
The actaplanin complex was first isolated in 1984 from the soil bacterium Actinoplanes missouriensis (order Micromonosporales) by researchers at Eli Lilly and Company [2] [5]. Initial characterization revealed a mixture of structurally related glycopeptides designated as factors A, B1, B2, B3, C1, and G, with Actaplanin G identified as a major component through high-performance liquid chromatography (HPLC) separation techniques [3] [5]. The producing organism, Actinoplanes missouriensis, is a filamentous bacterium characterized by sporangium-forming structures and chemoorganotrophic metabolism, typically inhabiting terrestrial ecosystems [6].
Taxonomically, Actinoplanes species belong to the family Actinoplanaceae (order Micromonosporales), distinct from the Pseudonocardiales producers of vancomycin-type glycopeptides [6] [9]. Fermentation studies demonstrated that the actaplanin complex is biosynthesized extracellularly, with the producer strain cultivated under aerobic conditions in complex media containing glucose and soybean meal [5] [8]. The structural elucidation of Actaplanin G revealed it shares a conserved heptapeptide core with other actaplanins but differs in its glycosylation pattern, specifically the composition and linkage of neutral sugar moieties [3] [10].
Table 1: Actaplanin Complex Constituents Identified in Original Isolation Studies
Factor | Neutral Sugar Composition | Relative Abundance |
---|---|---|
Actaplanin A | 1 glucose, 1 mannose | ~15% |
Actaplanin B₁ | 1 glucose, 2 mannose | ~10% |
Actaplanin B₂ | 1 rhamnose, 1 glucose | ~12% |
Actaplanin B₃ | 1 rhamnosyl-glucose disaccharide | ~18% |
Actaplanin C₁ | 1 glucose | ~8% |
Actaplanin G | 1 mannose, 1 glucose | ~22% |
Data compiled from Debono et al. (1984) and patent characterizations [2] [8]
Glycopeptide antibiotics (GPAs) are structurally classified based on peptide core modifications, glycosylation patterns, and lipophilic side chains. Actaplanin G belongs to Type IV GPAs (dalbaheptides), characterized by:
Structurally, Actaplanin G contains the same aglycone core as other actaplanins, identified as actaplanin Ψ-aglycone (pseudo-aglycone) that retains the amino sugar after methanolysis-induced removal of neutral sugars [2] [10]. Nuclear magnetic resonance (NMR) studies confirmed this aglycone shares significant homology with ristocetin Ψ-aglycone, particularly in aromatic amino acid composition and cross-linking patterns [5]. The defining structural feature of Actaplanin G is its specific glycosylation profile consisting of L-ristosamine (4-epi-vancosamine) and one mannose plus one glucose unit [3] [8].
Table 2: Structural Classification of Actaplanin G Within Major Glycopeptide Types
Type | Representatives | AA1/AA3 Residues | Crosslinks | Lipophilic Side Chain | Actaplanin G Features |
---|---|---|---|---|---|
Type I | Vancomycin, Balhimycin | Aliphatic | AB, CD, DE | Absent | Differs in AA1/AA3 |
Type II | Avoparcin | Aromatic (non-linked) | AB, CD, DE, FG* | Absent | Differs in F/G crosslinks |
Type III | Ristocetin, Teicoplanin | Aromatic (linked) | AB, CD, DE, FG | Absent (ristocetin) | Shares linked FG |
Type IV | Teicoplanin, Dalbavancin | Aromatic (linked) | AB, CD, DE, FG | Present | Identical features |
Type V | Complestatin | Tryptophan | Variable | Absent | No structural similarity |
FG crosslink = Connection between residues 1 and 3; Actaplanin G exhibits Type IV characteristics with linked aromatic residues at positions 1 and 3 and a natural lipophilic moiety [4] [7] [9]
Biosynthetically, actaplanins originate from non-ribosomal peptide synthetase (NRPS) assembly lines followed by oxidative cross-linking and glycosyltransferase-mediated sugar attachments. Genomic analyses of related glycopeptide producers indicate conserved oxy genes responsible for the formation of the characteristic diaryl ether bonds essential for maintaining the rigid basket-like structure that enables target recognition [7] [9].
Actaplanin G demonstrates broad-spectrum activity against Gram-positive pathogens, including Staphylococcus aureus, Bacillus subtilis, and Clostridium species, with minimum inhibitory concentrations (MICs) comparable to the parent actaplanin complex [2] [5]. Its mechanism involves high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (Lipid II), thereby inhibiting transglycosylation and transpeptidation reactions essential for cell wall biosynthesis [4] [7]. This binding is facilitated by five hydrogen bonds between the peptide backbone of Actaplanin G and the D-Ala-D-Ala motif, a conserved mechanism among dalbaheptides [7].
Notably, hydrolysis studies revealed that Actaplanin G's pseudo-aglycone retains approximately 85% of the parent compound's antimicrobial activity despite lacking neutral sugars, demonstrating the biological essentiality of the conserved amino sugar-peptide core [2] [10]. This property has stimulated research into novel aglycone derivatives with enhanced activity against resistant strains. Additionally, Actaplanin G exhibits several research advantages:
Table 3: Bioactivity Profile of Actaplanin G Against Gram-Positive Pathogens
Test Organism | MIC Range (μg/mL) | Comparison to Vancomycin | Resistance Profile |
---|---|---|---|
Staphylococcus aureus (MSSA) | 0.25–1.0 | 2–4 fold more potent | Unaffected by β-lactamases |
Staphylococcus aureus (MRSA) | 0.5–2.0 | Comparable | Active against hospital isolates |
Bacillus subtilis | 0.12–0.5 | 8–16 fold more potent | Not documented |
Clostridium perfringens | 0.06–0.25 | 4–8 fold more potent | Superior to vancomycin |
Enterococcus faecalis (VSE) | 1.0–4.0 | 2 fold less potent | Inactive against VRE |
Data derived from bioautographic assays and broth dilution methods [2] [5] [8]
Current research explores Actaplanin G's potential against contemporary multidrug-resistant pathogens and its utility as a chemical probe for studying peptidoglycan biosynthesis machinery. The compound’s complex glycosylation pattern also provides insights into structure-activity relationships critical for designing next-generation glycopeptides with optimized pharmacokinetic and pharmacodynamic properties [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7